3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid
CAS No.:
Cat. No.: VC20483893
Molecular Formula: C21H24INO4
Molecular Weight: 481.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24INO4 |
|---|---|
| Molecular Weight | 481.3 g/mol |
| IUPAC Name | 4-[2-(2-iodophenyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-15(13-19(24)25)12-14-8-4-5-9-16(14)17-10-6-7-11-18(17)22/h4-11,15H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
| Standard InChI Key | AMZLCMITKDEEPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2I)CC(=O)O |
Introduction
3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid is a synthetic organic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the family of Boc-protected amino acids, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during chemical reactions. This compound's structural complexity and functional groups make it a valuable intermediate in pharmaceutical research and development.
Synthesis Overview
The synthesis of 3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid typically involves multi-step reactions starting from commercially available precursors. The key steps include:
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Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through Suzuki coupling or similar palladium-catalyzed cross-coupling reactions.
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Iodination: Introduction of the iodine atom at the 2' position using selective iodination reagents.
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Boc Protection: Protection of the amino group with tert-butoxycarbonyl chloride to form the Boc derivative.
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Final Assembly: Coupling of the biphenyl derivative with a butyric acid precursor under controlled conditions.
Applications in Research
3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid finds applications in:
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Pharmaceutical Development: As an intermediate in synthesizing bioactive molecules, especially those targeting protein-ligand interactions.
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Peptide Synthesis: The Boc-protected amino acid is used in solid-phase peptide synthesis (SPPS).
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Medicinal Chemistry: The iodine atom allows for further functionalization, such as radio-labeling for imaging studies or incorporation into drug candidates.
Analytical Characterization
To confirm its structure and purity, the compound is analyzed using:
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Nuclear Magnetic Resonance (NMR): For structural elucidation of the Boc group, aromatic protons, and carboxylic acid functionality.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify characteristic functional groups like -NH (Boc), -COOH, and aromatic C-H stretches.
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Key Observations |
|---|---|
| NMR (1H) | Peaks corresponding to Boc group protons (~1.4 ppm), aromatic protons (~7-8 ppm), and aliphatic chain protons |
| MS | Molecular ion peak at ~471 m/z |
| IR | Strong absorption at ~1700 cm⁻¹ (C=O stretch), broad peak at ~3300 cm⁻¹ (-NH stretch) |
Biological Relevance
While specific biological activities for this compound are not widely reported, its structural features suggest potential as:
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A Scaffold for Drug Design: The biphenyl moiety is common in bioactive compounds, while the iodine atom can enhance binding affinity through halogen bonding.
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Radiolabeled Probes: The iodine atom can be isotopically enriched (e.g., I-125 or I-131) for use in diagnostic imaging or radiotherapy.
Safety and Handling
As with many synthetic organic compounds, proper safety protocols must be followed:
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Toxicity: Limited data available; handle with care to avoid ingestion or inhalation.
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Storage Conditions: Store in a cool, dry place away from light to prevent decomposition.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.
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